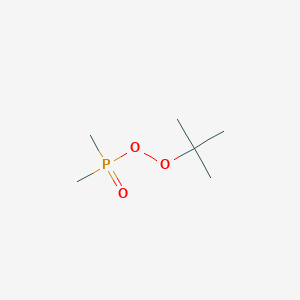
(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane is an organophosphorus compound that features a tert-butylperoxy group and a dimethylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of tert-butyl hydroperoxide with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of tert-butyl hydroperoxide.
- Reaction of tert-butyl hydroperoxide with dimethylphosphoryl chloride in the presence of a base such as triethylamine.
- Purification of the product using techniques like distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are strictly adhered to due to the reactive nature of the peroxide group.
Analyse Des Réactions Chimiques
Types of Reactions: (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under specific conditions, the compound can be reduced to form different phosphorus-containing products.
Substitution: The compound can undergo substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of tert-butyl alcohol and dimethylphosphoric acid.
Reduction: Formation of dimethylphosphine oxide.
Substitution: Formation of various substituted phosphine oxides.
Applications De Recherche Scientifique
(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: Utilized in the production of polymers and as a crosslinking agent in the manufacture of elastomers and thermoplastics
Mécanisme D'action
The mechanism of action of (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane involves the homolytic cleavage of the peroxide bond, leading to the formation of tert-butoxy radicals and dimethylphosphoryl radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties.
Dimethylphosphine oxide: A related phosphorus compound with different reactivity and applications.
Uniqueness: (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane is unique due to the presence of both a peroxide group and a phosphoryl group, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it valuable in both synthetic and industrial applications.
Propriétés
Numéro CAS |
63262-92-0 |
|---|---|
Formule moléculaire |
C6H15O3P |
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
2-dimethylphosphorylperoxy-2-methylpropane |
InChI |
InChI=1S/C6H15O3P/c1-6(2,3)8-9-10(4,5)7/h1-5H3 |
Clé InChI |
MMLSMVVTUQWBQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


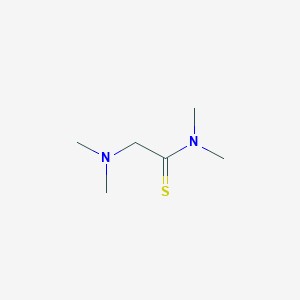
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
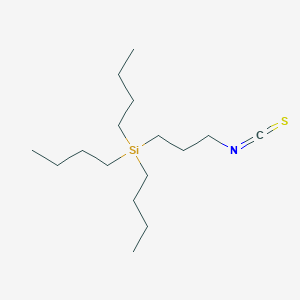
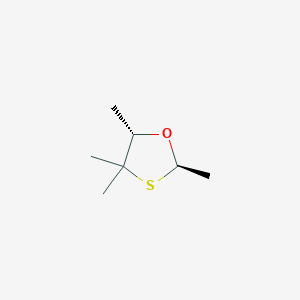
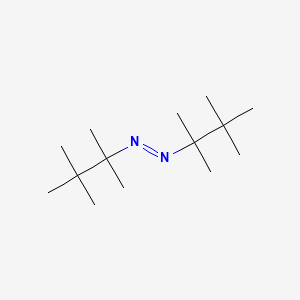
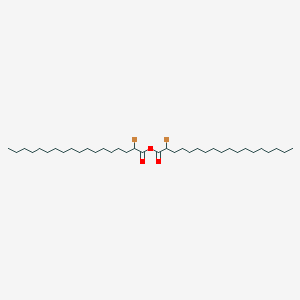
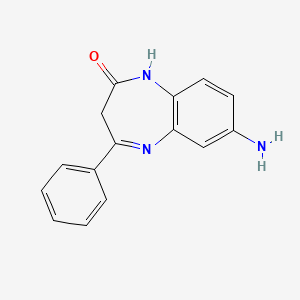

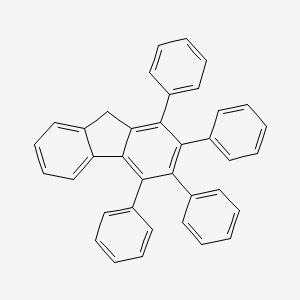
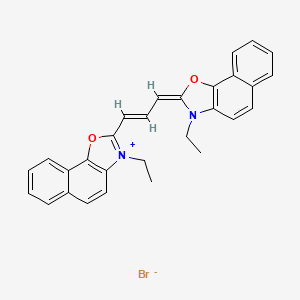
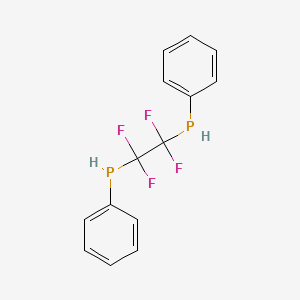
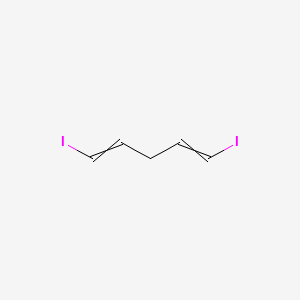
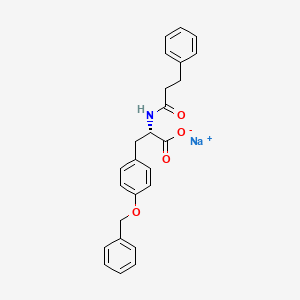
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
